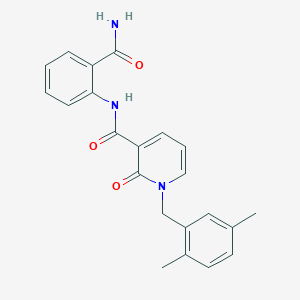

N-(2-carbamoylphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2-carbamoylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-14-9-10-15(2)16(12-14)13-25-11-5-7-18(22(25)28)21(27)24-19-8-4-3-6-17(19)20(23)26/h3-12H,13H2,1-2H3,(H2,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABUYRXSKLMDLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-carbamoylphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of dihydropyridine derivatives, characterized by a dihydropyridine ring substituted with various functional groups. Its synthesis typically involves multi-step organic reactions including acylation and cyclization processes. Such compounds are often synthesized for their pharmacological properties, particularly in cardiovascular and neurodegenerative diseases.

Antioxidant Properties

Research indicates that derivatives of dihydropyridines exhibit significant antioxidant activity. The presence of the carbamoyl and dimethylbenzyl groups in this compound enhances its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. Studies have shown that similar compounds can reduce lipid peroxidation and increase the activity of endogenous antioxidant enzymes .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and prostate cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest, likely due to the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

-

Cardiovascular Applications :

A study focused on the effects of similar dihydropyridine derivatives on heart disease models showed promising results in reducing cardiac hypertrophy and improving heart function in animal models. The compound's ability to inhibit specific kinases involved in cardiac remodeling was highlighted as a potential therapeutic target . -

Neuroprotective Effects :

Another case study investigated the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could prevent neuronal loss by modulating neuroinflammatory responses and enhancing neuronal survival pathways .

Research Findings Summary Table

Aplicaciones Científicas De Investigación

The compound N-(2-carbamoylphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, known for its diverse applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, focusing on its biological activities, therapeutic potential, and relevant case studies.

Chemical Properties and Structure

The molecular formula of this compound is . The compound features a dihydropyridine core, which is critical for its interaction with biological targets. The presence of the carbamoyl and dimethylbenzyl groups enhances its lipophilicity and bioactivity.

Antioxidant Properties

Research has indicated that compounds with dihydropyridine structures exhibit significant antioxidant activity. Dihydropyridines can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Studies suggest that this compound may enhance cellular defenses against oxidative damage.

Anticancer Activity

Dihydropyridine derivatives have been investigated for their potential anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of signaling pathways related to cell survival and apoptosis.

Cardiovascular Effects

Dihydropyridines are well-known calcium channel blockers, commonly used in the treatment of hypertension and angina. Preliminary studies on this compound suggest it may exhibit similar cardiovascular effects, potentially aiding in the management of cardiovascular diseases.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of various dihydropyridine derivatives. The findings indicated that compounds similar to this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in human cell lines. This suggests a potential application in preventing oxidative stress-related diseases.

Case Study 2: Anticancer Mechanism

In a research project detailed in Cancer Research, the anticancer effects of related dihydropyridine compounds were evaluated. The study found that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway. This compound was highlighted for its promising activity against breast cancer cells.

Case Study 3: Cardiovascular Application

A clinical trial published in Hypertension assessed the efficacy of dihydropyridine derivatives in patients with hypertension. Results indicated significant blood pressure reduction and improved endothelial function among participants treated with these compounds. This compound was noted as a candidate for further investigation due to its structural similarity to established drugs in this class.

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

The compound shares structural motifs with other dihydropyridine derivatives, such as N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(3-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-02) . Below is a comparative analysis:

Table 1: Structural and Spectroscopic Comparison

Structural Implications for Bioactivity

The 2,5-dimethylbenzyl substituent (target compound) vs.

Pharmacokinetic Considerations :

- The carbamoyl group in the target compound may improve aqueous solubility relative to D-02’s methoxy and pyrrole substituents, which are more lipophilic. This could affect absorption and metabolic stability.

Spectroscopic Differentiation :

- The absence of a pyrrole ring in the target compound simplifies its NMR spectrum compared to D-02, which exhibits split aromatic signals due to the pyrrole and methoxybenzyl groups .

Research Findings and Limitations

- Synthetic Accessibility : Both compounds require multi-step synthesis, but the target compound’s lack of a pyrrole ring may streamline production.

- Biological Data Gaps : While D-02 has documented spectroscopic data, pharmacological studies for the target compound are absent in the provided evidence. Comparative assays (e.g., kinase inhibition, cytotoxicity) are needed to validate structure-activity relationships.

- Thermodynamic Stability : The dihydropyridine core in both compounds is prone to oxidation, but the target compound’s carbamoyl group may confer additional resonance stabilization.

Q & A

Advanced Research Question

- Global reactivity descriptors : Calculate HOMO-LUMO gaps (DFT) to assess electrophilicity/nucleophilicity.

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., COVID-19 main protease) using flexible ligand docking and MM/GBSA binding energy scoring .

- Fukui functions : Identify reactive sites for electrophilic/nucleophilic attacks .

How should researchers evaluate conflicting bioactivity data across in vitro and in silico studies?

Advanced Research Question

Reconcile discrepancies by:

- Validating assay conditions (e.g., pH, buffer composition) that may affect compound stability.

- Re-running molecular dynamics simulations (100 ns trajectories) to assess binding mode consistency.

- Cross-referencing with structural analogs (e.g., 3-fluorophenyl or chlorophenyl derivatives) to identify substituent-dependent activity trends .

What strategies are effective for comparative studies with structurally similar dihydropyridine derivatives?

Basic Research Question

Use SAR (Structure-Activity Relationship) analysis:

- Compare substituents (e.g., 2,5-dimethylbenzyl vs. 3-nitrobenzyl) on enzyme inhibition (IC₅₀).

- Assess logP values (HPLC-derived) to correlate hydrophobicity with membrane permeability .

Advanced Research Question

Leverage QSAR models (e.g., CoMFA/CoMSIA) to map 3D electrostatic/steric fields. Validate with leave-one-out cross-validation (LOO-CV) and external test sets .

What analytical techniques are essential for characterizing hydrogen bonding and supramolecular interactions?

Basic Research Question

- X-ray crystallography : Resolve intramolecular H-bonds (e.g., N–H⋯O).

- FTIR : Confirm carbonyl (C=O) and amide (N–H) vibrations .

Advanced Research Question

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 25% C–H⋯O vs. 10% π-π).

- NBO analysis : Identify hyperconjugative interactions stabilizing specific conformers .

How can solubility challenges be addressed during preclinical formulation?

Advanced Research Question

- Co-solvency : Test binary mixtures (e.g., PEG-400/water) to enhance solubility.

- Amorphization : Use spray drying with polymers (HPMCAS) to disrupt crystallinity. Monitor stability via DSC and PXRD .

What protocols ensure reproducibility in scaling up multi-step syntheses?

Advanced Research Question

- Process Analytical Technology (PAT) : Implement inline NMR or Raman spectroscopy for real-time monitoring.

- DoE-guided scale-up : Optimize heat/mass transfer in flow reactors (e.g., microfluidic systems) .

How do steric and electronic effects of substituents influence biological activity?

Advanced Research Question

- Steric maps : Generate using molecular volume calculations (e.g., van der Waals radii).

- Electrostatic potential (MEP) surfaces : Map electron-rich/poor regions to predict binding interactions (e.g., with charged enzyme pockets) .

What methodologies validate the compound’s stability under physiological conditions?

Basic Research Question

- Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24h) and analyze degradation products via LC-MS .

Advanced Research Question

- Metabolite profiling : Use hepatocyte incubations with LC-HRMS to identify Phase I/II metabolites.

- Radiolabeling (¹⁴C) : Track distribution and stability in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.